molecular formula C19H20ClN3O5S B2954276 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1105230-21-4

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2954276
CAS No.: 1105230-21-4
M. Wt: 437.9
InChI Key: CYGUQZBWKBEEPN-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is a chemical reagent of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,1-dioxidoisothiazolidine moiety, a sulfonamide derivative known to be a key pharmacophore in compounds with various biological activities . The molecule is an oxalamide derivative, a class of compounds studied for their potential to modulate protein-protein interactions and enzyme function. The specific structural features of this compound, including the chloro-substituted aromatic ring and the 4-methoxybenzyl group, suggest potential for investigation in areas such as inflammatory diseases and oncology, given that related heterocyclic compounds are being explored in these fields . Researchers may utilize this compound as a building block for the synthesis of more complex molecules or as a lead compound for the development of novel therapeutic agents targeting specific enzymatic pathways. Its primary value lies in its use as a specialized tool for biochemical research and hit-to-lead optimization campaigns.

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-28-15-6-3-13(4-7-15)12-21-18(24)19(25)22-14-5-8-16(20)17(11-14)23-9-2-10-29(23,26)27/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGUQZBWKBEEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19H21N3O5S
  • Molecular Weight : 397.45 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Chlorine Atom Enhances biological activity through electron-withdrawing effects.
Methoxy Group May contribute to lipophilicity and bioavailability.
Isothiazolidine Ring Imparts unique reactivity and potential for interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory pathways, potentially through the modulation of cytokine production.
  • Analgesic Properties : Preliminary studies suggest analgesic effects comparable to established pain management drugs.
  • Antiviral Activity : It has been identified as a candidate for antiviral applications, particularly against influenza viruses.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various oxalamide derivatives, including this compound. The results indicated significant inhibition of COX-2 enzyme activity with an IC50 value lower than that of celecoxib, a commonly used anti-inflammatory drug.

Study 2: Analgesic Effects

In a controlled experiment using the writhing test in mice, the compound demonstrated notable analgesic activity. The results showed a dose-dependent reduction in pain responses, supporting its potential as a therapeutic agent for pain relief.

Study 3: Antiviral Properties

Research published in a patent document highlighted the compound's effectiveness against influenza viruses. In vitro assays revealed that it inhibits viral replication at low concentrations, suggesting a mechanism that warrants further investigation for therapeutic applications in viral infections.

Efficacy and Safety

The pharmacological profile of this compound indicates a favorable safety margin based on acute toxicity studies conducted according to OECD guidelines. No significant cytotoxic effects were observed in histopathological examinations of treated animals.

Comparative Analysis with Other Compounds

Compound NameIC50 (μM)Activity Type
This compound0.024COX-2 Inhibition
Celecoxib0.05COX-2 Inhibition
Standard Analgesic (e.g., Morphine)VariableAnalgesic

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Substituent Variations at the N1 Position

Compound 80 (N1-(4-chlorophenyl)-N2-(4-methoxybenzyl)oxalamide)
  • Structure : Retains the N2 4-methoxybenzyl group but replaces the N1 isothiazolidin-dioxide-substituted phenyl with a simple 4-chlorophenyl.
  • Synthesis : Synthesized in 68% yield via General Procedure 1 .
  • Molecular Weight : 317.0 (lower due to the absence of the isothiazolidin-dioxide group).
  • Key Data :
    • 1H NMR : Distinct aromatic signals at δ 7.87–7.83 (m, 2H) and δ 7.43–7.39 (m, 2H) for the 4-chlorophenyl group.
    • ESI-MS : m/z 317.0 [M − H]− .
Compound 33 (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide)
  • Structure : Features a 4-chloro-3-(trifluoromethyl)phenyl group at N1 and a 4-methoxyphenethyl group at N2.
  • Synthesis : 56% yield via General Procedure 1 .
  • Key Data :
    • 19F NMR : δ -61.6 (CF3) confirms the trifluoromethyl group.
    • Biological Relevance : Studied as a cytochrome P450 4F11-activated inhibitor, highlighting the impact of electron-withdrawing groups (e.g., CF3) on enzyme interactions .

Substituent Variations at the N2 Position

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide
  • Structure : Differs from the target compound only in the position of the methoxy group (2-methoxybenzyl vs. 4-methoxybenzyl).
  • Molecular Weight : 437.9 (identical to the target compound).
  • Significance : The ortho-methoxy group may sterically hinder binding interactions compared to the para-substituted analogue, affecting pharmacological activity .
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
  • Structure : Combines a 2,4-dimethoxybenzyl group at N1 and a pyridin-2-yl-ethyl group at N2.
  • Application : A potent umami flavor agonist (FEMA 4233), demonstrating that methoxy and aromatic heterocycles enhance sensory receptor binding .

Oxalamides with Complex Heterocyclic Substituents

Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide)
  • Structure : Integrates a thiazole ring and acetylated piperidine at N1.
  • Synthesis : 36% yield (single stereoisomer).
  • Key Data :
    • LC-MS : m/z 479.12 [M+H]+.
    • Biological Context : Part of a series targeting HIV entry inhibition, emphasizing the role of heterocycles in antiviral activity .
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
  • Structure: Symmetrical bis-oxalamide with azetidinone and chlorophenol groups.

Q & A

Q. Table 1. Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield (%)Critical ParametersReference
Amine synthesisSnCl2 _2·2H2 _2O, HCl, 50°C65–78Excess SnCl2 _2 avoids nitro group retention
Oxalamide couplingEthyl oxalyl chloride, TEA, 0°C23–52Slow addition (1 hr) minimizes dimerization
Sulfone oxidationOxone®, MeCN/H2 _2O, RT82pH 7.0 prevents over-oxidation

Q. Table 2. Analytical Data for Key Intermediates

Intermediate1H^1H NMR (δ, ppm)HRMS (m/z)Purity (HPLC, %)
(4-Chloro-3-sulfonamidophenyl)amine7.45 (d, J=8.2 Hz), 6.90 (s)285.0521 [M+H]+^+98.5
Methoxybenzyl-oxalamide3.78 (s, OCH3_3), 8.20 (t, NH)387.1234 [M+Na]+^+97.2

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